molecular formula C11H19N3O B033103 Ethirimol CAS No. 23947-60-6

Ethirimol

Cat. No.: B033103
CAS No.: 23947-60-6
M. Wt: 209.29 g/mol
InChI Key: BBXXLROWFHWFQY-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Ethirimol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various substituted pyrimidines.

Biological Activity

Ethirimol is a systemic fungicide primarily used in agriculture to combat fungal pathogens, particularly effective against powdery mildew (Erysiphe graminis) in crops such as barley. Its biological activity is characterized by its mode of action, chemical properties, and implications for both agricultural efficacy and human health.

  • Molecular Formula : C₁₁H₁₉N₃O
  • Molecular Weight : 209.2881 g/mol
  • Alternative Names : 4(1H)-pyrimidinone, 5-butyl-2-(ethylamino)-6-methyl-, Milgo

This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological properties, including antifungal activity. It acts by inhibiting the enzyme sterol demethylase (SDHI), crucial for ergosterol synthesis, a key component of fungal cell membranes. This inhibition leads to compromised cell integrity and ultimately results in fungal cell death .

This compound disrupts the synthesis of ergosterol, which is vital for maintaining the structural integrity of fungal cell membranes. By targeting SDHI, this compound effectively weakens the cell walls of fungi, making it a potent agent against various fungal pathogens. Additionally, research has indicated that this compound may interfere with adenine metabolism at some stage after its synthesis, further contributing to its antifungal efficacy .

Efficacy Against Fungal Pathogens

This compound has demonstrated significant effectiveness in agricultural settings:

  • Target Pathogen : Primarily effective against powdery mildew.
  • Application Rate : Commonly applied at rates between 250–280 g a.s./ha.
  • Metabolites Detected : Residues of this compound and its metabolites (e.g., hydroxyl-ethirimol) have been identified in treated crops, indicating its persistence and potential for accumulation in food products .

Case Studies and Research Findings

Several studies have evaluated the biological activity and safety profile of this compound:

  • Residue Behavior : A study on wax gourd revealed this compound residues ranging from less than 0.01 to 0.35 mg/kg. The dietary risk assessment indicated that these levels pose minimal risk to consumers .
  • Resistance Development : Research has shown that prolonged use of this compound can lead to resistance development in fungal populations. Understanding this resistance is critical for developing sustainable agricultural practices.
  • Health Risks : Long-term exposure to this compound has been associated with health risks, including increased blood urea concentration and potential liver damage in humans. Safety assessments are essential to mitigate these risks while utilizing its agricultural benefits.

Comparative Analysis with Other Fungicides

The following table compares this compound with other fungicides regarding their chemical structure and biological activity:

Compound NameMolecular FormulaPrimary UseUnique Features
This compoundC₁₁H₁₉N₃OFungicideTargets SDHI; effective against powdery mildew
Dimthis compoundC₁₂H₁₉N₃OFungicideSimilar action; different structural properties
BupirimateC₁₁H₁₅N₃O₂FungicideBroader spectrum of activity; different mechanism
AzoxystrobinC₂₂H₂₃N₂O₈FungicideBroad-spectrum; distinct mechanism of action

Properties

IUPAC Name

5-butyl-2-(ethylamino)-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-4-6-7-9-8(3)13-11(12-5-2)14-10(9)15/h4-7H2,1-3H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXXLROWFHWFQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N=C(NC1=O)NCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041927
Record name Ethirimol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23947-60-6
Record name Ethirimol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23947-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethirimol [BSI:ISO]
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Record name Ethirimol
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263491
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Record name Ethirimol
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Record name Ethirimol
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Record name ETHIRIMOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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